molecular formula C7H18Cl2N2 B1285418 4-(2-Aminoethyl)piperidine dihydrochloride CAS No. 90000-31-0

4-(2-Aminoethyl)piperidine dihydrochloride

Cat. No. B1285418
CAS RN: 90000-31-0
M. Wt: 201.13 g/mol
InChI Key: FEZGICLENNVUHQ-UHFFFAOYSA-N
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Description

“4-(2-Aminoethyl)piperidine dihydrochloride” is a chemical compound with the molecular formula C7H18Cl2N2 . It is a derivative of piperidine, a six-membered ring with one nitrogen atom .


Synthesis Analysis

The synthesis of piperidine derivatives, including “4-(2-Aminoethyl)piperidine dihydrochloride”, involves several methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of “4-(2-Aminoethyl)piperidine dihydrochloride” consists of a piperidine ring with an ethylamine substituent. The molecular weight of the compound is 201.137 Da .


Chemical Reactions Analysis

Piperidine derivatives, including “4-(2-Aminoethyl)piperidine dihydrochloride”, are involved in various chemical reactions. These include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Safety and Hazards

The safety data sheet for piperidine, a related compound, indicates that it is a highly flammable liquid and vapor. It is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage .

properties

IUPAC Name

2-piperidin-4-ylethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.2ClH/c8-4-1-7-2-5-9-6-3-7;;/h7,9H,1-6,8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEZGICLENNVUHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20590175
Record name 2-(Piperidin-4-yl)ethan-1-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

90000-31-0
Record name 2-(Piperidin-4-yl)ethan-1-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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